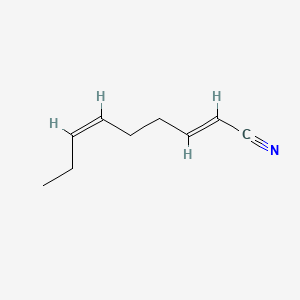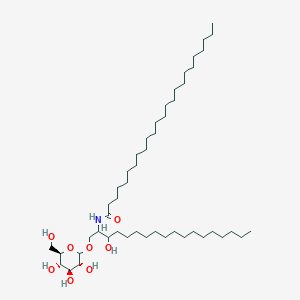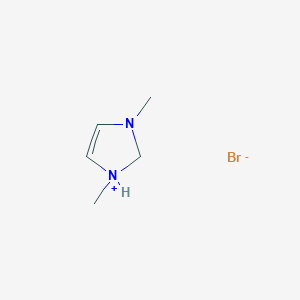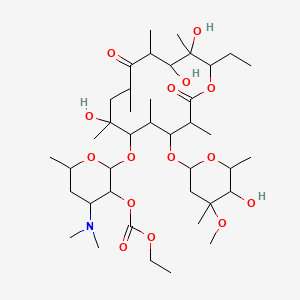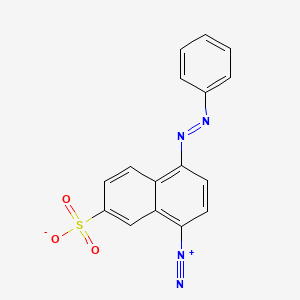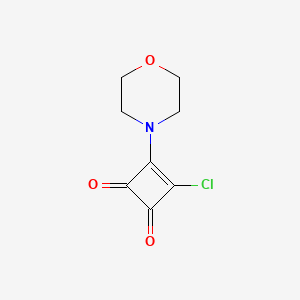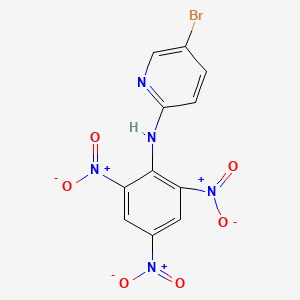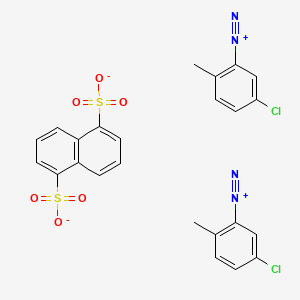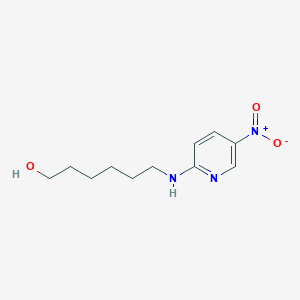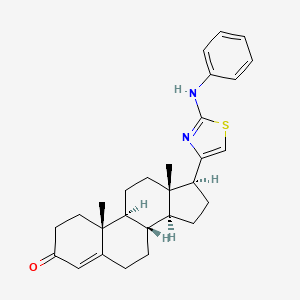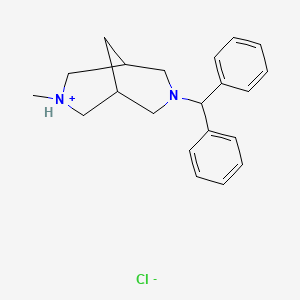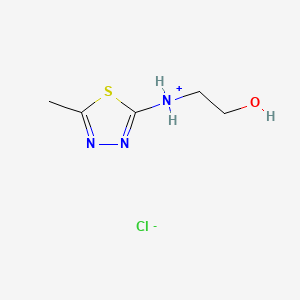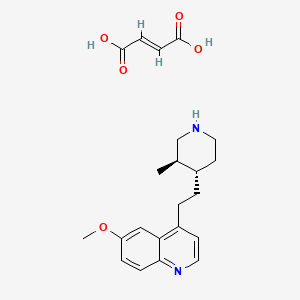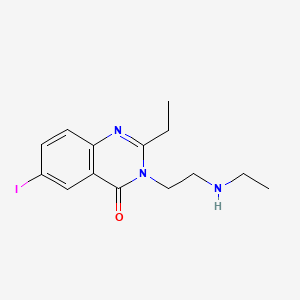
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom and an ethylamino group in the structure of this compound makes it unique and potentially useful in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic aromatic substitution using iodine or iodine monochloride in the presence of a suitable catalyst.
Alkylation and Amination: The ethyl and ethylamino groups can be introduced through alkylation and subsequent amination reactions using ethyl halides and ethylamine, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly catalysts and solvents to ensure sustainability and cost-effectiveness.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the iodine atom.
科学的研究の応用
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The presence of the iodine atom and ethylamino group may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4(3H)-Quinazolinone, 2-methyl-3-(2-(methylamino)ethyl)-6-iodo-
- 4(3H)-Quinazolinone, 2-ethyl-3-(2-(methylamino)ethyl)-6-bromo-
- 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-chloro-
Uniqueness
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The ethylamino group also contributes to its distinct properties, making it a valuable compound for various research applications.
特性
CAS番号 |
77301-00-9 |
|---|---|
分子式 |
C14H18IN3O |
分子量 |
371.22 g/mol |
IUPAC名 |
2-ethyl-3-[2-(ethylamino)ethyl]-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C14H18IN3O/c1-3-13-17-12-6-5-10(15)9-11(12)14(19)18(13)8-7-16-4-2/h5-6,9,16H,3-4,7-8H2,1-2H3 |
InChIキー |
CJDNASRFACGABM-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=C(C=C2)I)C(=O)N1CCNCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


